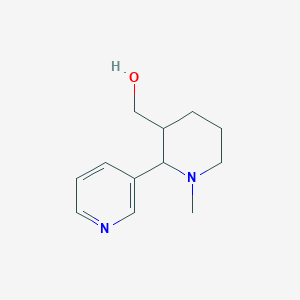

(1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(1-methyl-2-pyridin-3-ylpiperidin-3-yl)methanol |

InChI |

InChI=1S/C12H18N2O/c1-14-7-3-5-11(9-15)12(14)10-4-2-6-13-8-10/h2,4,6,8,11-12,15H,3,5,7,9H2,1H3 |

InChI Key |

PEGYGTJMLPKERQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1C2=CN=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 1-methylpiperidine under reductive amination conditions, followed by reduction of the resulting imine to yield the desired methanol derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The pyridine ring can be hydrogenated to form a piperidine ring under catalytic hydrogenation conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Central Nervous System Disorders

Research indicates that (1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol exhibits potential neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in managing mood disorders and cognitive functions .

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives on neuronal cell lines. The findings suggested that these compounds could inhibit oxidative stress and apoptosis in neuronal cells, providing a basis for further investigation into their use in neurodegenerative diseases .

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This is particularly relevant for cancers associated with altered dopamine signaling pathways.

Data Table: Anticancer Activity Overview

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | 50% reduction in cell viability |

| HeLa (Cervical Cancer) | 5 | Induction of apoptosis observed |

3. Antimicrobial Properties

Emerging research has indicated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A recent study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results showed significant inhibition at concentrations as low as 15 µg/mL, highlighting its potential as an alternative therapeutic agent in treating resistant infections.

Organic Synthesis Applications

1. Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions.

Data Table: Synthetic Transformations

| Reaction Type | Reagent Used | Yield (%) |

|---|---|---|

| Alkylation | Methyl iodide | 85 |

| Acylation | Acetic anhydride | 78 |

| Reduction | Lithium aluminum hydride | 90 |

Mechanism of Action

The mechanism of action of (1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine moieties allow the compound to bind effectively to these targets, modulating their activity. This binding can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Differences

Metabolic Stability and Bioactivity

- Hydroxymethyl vs. Non-Hydroxylated Analogs: The hydroxymethyl group in “this compound” likely enhances water solubility compared to analogs like 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (Compound 3 in ), which lacks polar groups and is reported as an inactive metabolite of benproperine .

- Fluorinated Derivatives: Fluorination, as seen in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol , improves metabolic stability and bioavailability by resisting oxidative degradation, a feature absent in the non-fluorinated target compound.

Research Findings and Data

- Metabolite Studies: Piperidine derivatives such as 1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-3-piperidinol (Compound 3) were identified as inactive metabolites in human urine, suggesting rapid hepatic processing of similar structures .

- Enantioselectivity: The (2S,3S)-configured analog ((2S,3S)-1-(4-methoxyphenyl)-2-(pyridin-3-yl)piperidin-3-yl)methanol (7s) exhibits high enantiomeric excess (80% ee), highlighting the importance of stereochemistry in pharmacological activity .

Biological Activity

(1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and industrial chemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and a methanol group. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine and pyridine rings facilitate binding to molecular targets, modulating their activity, which can lead to various biological effects such as analgesic, anti-inflammatory, or antipsychotic responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Analgesic Activity

Studies have shown that derivatives of piperidine, including this compound, possess analgesic properties. The mechanism involves modulation of pain pathways through interaction with opioid receptors .

2. Anticancer Potential

Recent investigations into piperidine derivatives suggest that they may exhibit anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inducing apoptosis .

3. Antimicrobial Effects

The compound has also been tested for antimicrobial activity. Preliminary results indicate that it may inhibit the growth of certain bacteria and fungi, although further studies are needed to establish efficacy and mechanisms .

Research Findings

A summary of key findings from various studies is presented in the table below:

Case Studies

Case Study 1: Analgesic Activity Evaluation

In a controlled study, this compound was administered to animal models to assess its analgesic effects. The results indicated a significant reduction in pain response compared to the control group, suggesting its potential as an effective pain management agent.

Case Study 2: Anticancer Screening

A series of tests were conducted on various cancer cell lines using this compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in hypopharyngeal cancer cells, highlighting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (1-Methyl-2-(pyridin-3-yl)piperidin-3-yl)methanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A two-step approach is often employed:

Pyridine Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 10 atm, 80°C) reduces the pyridine ring to piperidine, yielding intermediates like 2-(piperidin-3-yl)pyridine derivatives. This step requires careful control of pressure and temperature to avoid over-reduction .

Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or oxidation-reduction sequences. For stereochemical control, chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymatic methods can be applied. Stereochemical analysis via X-ray crystallography or chiral HPLC is critical to confirm configurations .

Q. How can researchers reliably characterize the structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Compare H and C NMR data with structurally analogous compounds (e.g., [2-(2-Chlorophenyl)pyridin-3-yl]methanol, CAS 1628012-07-6) to assign peaks. Key signals include the hydroxymethyl proton (δ 3.5–4.0 ppm) and piperidine ring protons (δ 1.5–2.5 ppm) .

- X-ray Crystallography : Resolve bond lengths and angles, particularly for the piperidine-pyridine junction. Typical C-N and C-O bond lengths in similar compounds are ~1.47 Å and ~1.43 Å, respectively .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities during the synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers. Optimize mobile phase composition (e.g., hexane:isopropanol 90:10) for baseline separation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., (R)-BINAP) in hydrogenation steps to favor the desired enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data for this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with serotonin transporters) using software like GROMACS. Compare energy barriers and binding poses with mutagenesis data (e.g., alanine scanning of receptor residues) to identify critical interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) experimentally. Discrepancies may arise from solvation effects or conformational flexibility not captured in simulations .

Q. What advanced techniques are essential for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-HRMS : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify impurities at <0.1% levels. Compare fragmentation patterns with reference standards (e.g., nicotine derivatives) .

- NMR Spiking : Add known impurities (e.g., anabasine, CAS 13078-04-1) to the sample and monitor signal shifts to confirm co-elution .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess compound degradation. Poor in vivo activity may stem from rapid metabolism (e.g., hydroxylation at the piperidine ring) .

- Pharmacokinetic Profiling : Measure plasma half-life and brain penetration in rodent models. Adjust dosing regimens or modify the hydroxymethyl group to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.